1-methyl-3-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one
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Overview
Description
1-methyl-3-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one is a complex organic compound with a unique structure that includes a pyrrolidine ring, a phenylsulfonyl group, and a pyridinone moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been reported to interact with various biological targets .
Mode of Action
It’s worth noting that pyrrolidine derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence a variety of biochemical pathways, leading to downstream effects .
Result of Action
Compounds with similar structures have been known to induce a variety of effects at the molecular and cellular levels .
Preparation Methods
The synthesis of 1-methyl-3-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the phenylsulfonyl group, and the construction of the pyridinone moiety. Specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenylsulfonyl Group: This step often involves sulfonylation reactions using reagents such as phenylsulfonyl chloride.
Construction of the Pyridinone Moiety: This can be accomplished through various organic synthesis techniques, including condensation reactions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-methyl-3-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts can be used in these reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
1-methyl-3-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block in organic synthesis, enabling the construction of more complex molecules.
Medicine: Research into the medicinal properties of this compound could lead to the development of new pharmaceuticals, particularly in areas such as anti-inflammatory and anti-cancer therapies.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.
Comparison with Similar Compounds
1-methyl-3-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
Other Pyrrolidine Derivatives: Compounds with similar pyrrolidine structures but different functional groups.
Phenylsulfonyl Compounds: Compounds that contain the phenylsulfonyl group but differ in other structural aspects.
Pyridinone Derivatives: Compounds with the pyridinone moiety but different substituents.
The unique combination of these structural elements in this compound gives it distinct chemical and biological properties that set it apart from other similar compounds.
Properties
IUPAC Name |
3-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]-1-methylpyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-18-10-5-8-15(16(18)20)17(21)19-11-9-14(12-19)24(22,23)13-6-3-2-4-7-13/h2-8,10,14H,9,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDCMBQHQSQNPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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